Cas no 80012-69-7 (11H-Dibenzob,eazepine-6-carbonitrile)

11H-Dibenzob,eazepine-6-carbonitrile is a heterocyclic organic compound featuring a dibenzazepine core with a nitrile functional group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its rigid aromatic framework enhances stability, while the nitrile group offers versatility for further functionalization through reactions such as hydrolysis, reduction, or cycloaddition. The compound is particularly useful in the synthesis of bioactive molecules, including potential CNS-active agents, due to its structural resemblance to pharmacologically relevant scaffolds. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
11H-Dibenzob,eazepine-6-carbonitrile structure
80012-69-7 structure
Product name:11H-Dibenzob,eazepine-6-carbonitrile
CAS No:80012-69-7
MF:C15H10N2
MW:218.25
CID:60165
PubChem ID:15629767

11H-Dibenzob,eazepine-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-CYANO-11-HYDRO-DIBENZOAZEPINE
    • 11H-DIBENZO[B,E]AZEPINE-6-CARBONITRILE
    • 11H-benzo[c][1]benzazepine-6-carbonitrile
    • 11H-Dibenz[b,e]azepine-6-carbonitrile
    • A839805
    • 80012-69-7
    • DTXSID00576013
    • AKOS025311524
    • SCHEMBL5366018
    • 11H-Dibenzob,eazepine-6-carbonitrile
    • MDL: MFCD09800458
    • Inchi: 1S/C15H10N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9H2
    • InChI Key: ABWGCWCVNGSQQM-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)CC3=CC=CC=C3N=C2C#N

Computed Properties

  • Exact Mass: 218.08400
  • Monoisotopic Mass: 218.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 36.2Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 377.4 °C at 760 mmHg
  • Flash Point: 377.4 °C at 760 mmHg
  • Refractive Index: 1.646
  • PSA: 36.15000
  • LogP: 2.67078

11H-Dibenzob,eazepine-6-carbonitrile Security Information

11H-Dibenzob,eazepine-6-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

11H-Dibenzob,eazepine-6-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H270820-50mg
11H-Dibenzo[b,e]azepine-6-carbonitrile
80012-69-7
50mg
$ 370.00 2022-06-04
TRC
H270820-100mg
11H-Dibenzo[b,e]azepine-6-carbonitrile
80012-69-7
100mg
$ 590.00 2022-06-04
TRC
H270820-25mg
11H-Dibenzo[b,e]azepine-6-carbonitrile
80012-69-7
25mg
$ 225.00 2022-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-265115-10mg
11H-Dibenzo[b,e]azepine-6-carbonitrile,
80012-69-7
10mg
¥1203.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1769964-1g
11H-Dibenzo[b,e]azepine-6-carbonitrile
80012-69-7 98%
1g
¥8565.00 2024-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-265115-10 mg
11H-Dibenzo[b,e]azepine-6-carbonitrile,
80012-69-7
10mg
¥1,203.00 2023-07-11

11H-Dibenzob,eazepine-6-carbonitrile Production Method

Additional information on 11H-Dibenzob,eazepine-6-carbonitrile

Introduction to 11H-Dibenzob,eazepine-6-carbonitrile (CAS No. 80012-69-7) and Its Emerging Applications in Chemical Biology

11H-Dibenzob,eazepine-6-carbonitrile, identified by the chemical identifier CAS No. 80012-69-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the dibenz[b,e]azepine class, a scaffold known for its presence in various bioactive molecules. The incorporation of a nitrile group at the 6-position introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The structural framework of 11H-Dibenzob,eazepine-6-carbonitrile consists of a fused bicyclic system with nitrogen atoms at key positions, which contributes to its ability to interact with biological targets such as receptors and enzymes. This structural motif is reminiscent of several pharmacologically relevant compounds, including those used in treating neurological and psychiatric disorders. The nitrile functionality not only enhances the compound's solubility in polar solvents but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the therapeutic potential of dibenz[b,e]azepine derivatives. Studies have demonstrated that modifications within this scaffold can lead to compounds with enhanced affinity and selectivity for specific biological targets. For instance, research has shown that derivatives of dibenz[b,e]azepine can modulate neurotransmitter systems, making them promising candidates for the development of novel therapeutics for conditions such as depression, anxiety, and cognitive disorders.

One of the most compelling aspects of 11H-Dibenzob,eazepine-6-carbonitrile is its utility as a building block in medicinal chemistry. The presence of the nitrile group allows for diverse functionalization strategies, including reduction to amides or carboxylic acids, or nucleophilic substitution reactions. These transformations enable the synthesis of complex molecules with potential therapeutic benefits. Moreover, the rigid bicyclic core of this compound provides stability and predictability in molecular interactions, which is crucial for designing drugs with favorable pharmacokinetic profiles.

Recent advancements in computational chemistry have further enhanced the understanding of how 11H-Dibenzob,eazepine-6-carbonitrile interacts with biological systems. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, suggesting its potential as an allosteric modulator or antagonist. Such insights have guided the design of novel derivatives aimed at improving binding efficacy and reducing side effects. The integration of experimental data with computational modeling has been instrumental in optimizing the pharmacological properties of this class of compounds.

The synthesis of 11H-Dibenzob,eazepine-6-carbonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the dibenz[b,e]azepine core, followed by functional group interconversions to introduce the nitrile moiety at the 6-position. These synthetic routes are often scalable and can be adapted for large-scale production, making them suitable for industrial applications in drug development.

The pharmaceutical industry has recognized the significance of 11H-Dibenzob,eazepine-6-carbonitrile as a lead compound for further optimization. Several pharmaceutical companies have embarked on programs to discover novel derivatives with improved pharmacological profiles. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical evaluation. The success of these programs underscores the importance of this compound as a scaffold for developing next-generation therapeutics.

Beyond its pharmaceutical applications, 11H-Dibenzob,eazepine-6-carbonitrile has shown promise in other areas of chemical biology. For example, it has been used as a tool compound to study receptor binding mechanisms and to develop probes for biochemical assays. Its unique structural features make it an excellent candidate for investigating how small molecules interact with biological targets at a molecular level.

The future prospects for 11H-Dibenzob,eazepine-6-carbonitrile are bright, with ongoing research aimed at expanding its applications in drug discovery and chemical biology. As our understanding of biological systems continues to evolve, new opportunities will arise to leverage this compound's potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing these goals and translating basic research into tangible therapeutic benefits.

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